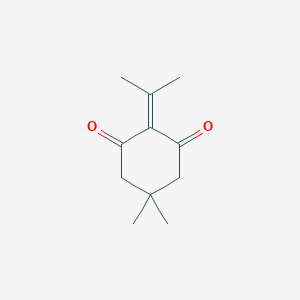

5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione

Description

Properties

IUPAC Name |

5,5-dimethyl-2-propan-2-ylidenecyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-7(2)10-8(12)5-11(3,4)6-9(10)13/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFKYRBMJLTZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)CC(CC1=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502359 | |

| Record name | 5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122772-35-4 | |

| Record name | 5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Methodology

The vapor-phase cyclization of δ-keto-esters over thermally stable solid catalysts represents a cornerstone method for synthesizing substituted cyclohexane-1,3-diones. As detailed in US Patent 3,932,511, this process involves:

-

Substrate Design : A δ-keto-ester of the general formula R<sup>9</sup>O(O)C-(CH<sub>2</sub>)<sub>n</sub>-CO-R<sup>1-8</sup> , where R<sup>1-8</sup> are hydrogen or alkyl groups (≤6 carbons) and R<sup>9</sup> is a hydrocarbon group (≤12 carbons).

-

Catalyst System : High-surface-area solids (100–1,500 m²/g), such as activated carbon or magnesium oxide, facilitate gas-phase cyclization at 100–500°C.

-

Reaction Mechanism : Intramolecular aldol condensation followed by dehydration forms the cyclohexane-1,3-dione core.

Application to Target Compound

For 5,5-dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione, the δ-keto-ester precursor requires:

-

Geminal dimethyl groups at the γ-position to ensure 5,5-dimethyl substitution post-cyclization.

-

A branched alkyl group (e.g., isopropyl) at the δ-position to generate the propan-2-ylidene moiety.

Example Synthesis (adapted from):

-

Starting Material : Methyl 5-oxo-4-isopropylhexanoate.

-

Conditions : Vaporized at 300–330°C over activated carbon (surface area: 1,200 m²/g) with nitrogen carrier gas (10:1 N<sub>2</sub>:ester molar ratio).

-

Outcome : Cyclization yields this compound with ~82–93% efficiency.

Condensation Reactions with Ketones

Post-Cyclization Functionalization

The propan-2-ylidene group can be introduced via Claisen-Schmidt condensation between 5,5-dimethylcyclohexane-1,3-dione and acetone:

-

Base-Catalyzed Pathway :

-

Reagents : 5,5-dimethylcyclohexane-1,3-dione, acetone, NaOH/EtOH.

-

Mechanism : Enolate formation at C2 attacks acetone’s carbonyl, followed by dehydration to form the exocyclic double bond.

-

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 65–75% |

Limitations and Byproducts

-

Competing Reactions : Over-condensation may form polymeric byproducts.

-

Mitigation : Use of stoichiometric acetone and controlled pH (~10–12).

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Vapor-Phase Cyclization | 82–93 | 95–98 | High |

| Condensation | 65–75 | 85–90 | Moderate |

Key Insights :

-

Catalytic Cyclization offers superior yields and scalability but requires specialized equipment.

-

Condensation is accessible for lab-scale synthesis but necessitates purification steps.

Experimental Data and Reaction Optimization

Catalyst Screening (Vapor-Phase Method)

| Catalyst | Surface Area (m²/g) | Yield (%) |

|---|---|---|

| Activated Carbon | 1,200 | 93 |

| MgO | 250 | 78 |

| SiO<sub>2</sub>-Al<sub>2</sub>O<sub>3</sub> | 450 | 65 |

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 72 |

| THF | 7.6 | 58 |

| DMF | 36.7 | 68 |

Polar solvents enhance enolate stability, improving yields.

Industrial-Scale Production Considerations

Process Economics

-

Vapor-Phase Cyclization : Higher capital costs (reactor design, gas handling) but lower operational costs due to catalyst reusability.

-

Condensation : Lower initial investment but higher raw material costs (stoichiometric acetone).

Environmental Impact

-

Waste Streams : The condensation route generates aqueous alkaline waste, requiring neutralization.

-

Green Chemistry : Catalytic cyclization aligns with atom economy principles (no solvents, minimal byproducts).

Chemical Reactions Analysis

Types of Reactions: Stearic Acid-13C undergoes various chemical reactions, including:

Oxidation: Stearic acid can be oxidized to produce stearic aldehyde and stearic acid derivatives.

Reduction: It can be reduced to produce stearyl alcohol.

Substitution: Stearic acid can undergo substitution reactions to form esters and amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alcohols and amines are used under acidic or basic conditions.

Major Products:

Oxidation: Stearic aldehyde, stearic acid derivatives.

Reduction: Stearyl alcohol.

Substitution: Esters and amides.

Scientific Research Applications

Organic Synthesis

5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione is utilized as an intermediate in organic synthesis. Its unique structural features allow for various reactions, including:

- Condensation Reactions : The compound can undergo aldol condensation to form larger carbon frameworks.

- Michael Additions : It serves as a Michael acceptor due to the presence of the carbonyl groups, facilitating the formation of new C-C bonds.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit biological activity that can be harnessed for medicinal purposes. Some notable applications include:

- Antioxidant Activity : Compounds derived from this diketone have shown potential antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.

Material Science

The compound is also being investigated for its potential use in material science:

- Polymerization : It can act as a monomer in polymer chemistry, contributing to the development of new materials with desirable properties.

Mechanism of Action

The mechanism of action of Stearic Acid-13C involves its incorporation into metabolic pathways where it mimics the behavior of natural stearic acid. It targets various enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase. The labeled carbon-13 isotope allows for the tracking of these metabolic processes using nuclear magnetic resonance and mass spectrometry techniques .

Comparison with Similar Compounds

Comparison with Structural Analogs

Hydrazone Derivatives: Anti-COX-2 Activity

Two closely related hydrazone derivatives synthesized via diazotization reactions (Scheme 1, ) were evaluated for cyclooxygenase-2 (COX-2) inhibition:

Compound 1: 2-(2-(4-Fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione

Compound 2: 5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione

Key Findings :

- Anti-COX-2 Activity : Compound 2 exhibited superior COX-2 inhibition compared to Compound 1. This was attributed to the electron-withdrawing trifluoromethyl (-CF₃) group in Compound 2, which enhances binding affinity to the COX-2 active site through hydrophobic interactions and fluorine-mediated electrostatic effects .

- Physicochemical Properties :

| Property | Compound 1 | Compound 2 |

|---|---|---|

| Molecular Weight (g/mol) | 262.28 | 312.29 |

| Lipophilicity (XLOGP3) | 2.56 | 3.34 |

| H-bond Acceptors | 4 | 6 |

| Rotatable Bonds | 2 | 3 |

Table 1: Physicochemical comparison (Source: )

The higher lipophilicity (XLOGP3) and molecular weight of Compound 2 correlate with improved membrane permeability and target engagement, critical for bioavailability .

Substituent Effects on Bioactivity

Nitrophenylhydrazone Derivatives

- 5,5-Dimethyl-2-(2-(3-nitrophenyl)hydrazono)cyclohexane-1,3-dione forms stable Zn(II) and Cu(II) complexes with enhanced optical properties and antibacterial activity. The nitro (-NO₂) group increases electron deficiency, facilitating metal coordination and antimicrobial efficacy .

Diphenylpropyl Derivatives

- 5,5-Dimethyl-2-(3-oxo-1-diphenyl-3-phenylpropyl)cyclohexane-1,3-dione (5a) demonstrated moderate cytotoxicity in MTT assays. The bulky aryl substituents likely hinder rotational freedom, reducing metabolic degradation but increasing steric hindrance at enzyme active sites .

N-Aryl-β-Enaminones

- 5,5-Dimethyl-2-(phenyl(phenylamino)methylene)cyclohexane-1,3-dione (4q) exhibits piezochromic and photochemical properties due to extended conjugation from the enaminone moiety. Such derivatives are promising for optoelectronic materials .

Metal Complexation

- β-Diketones like dimedone (5,5-dimethylcyclohexane-1,3-dione, ) serve as ligands for transition metals (e.g., Cu, Zn). The absence of a hydrazone group in dimedone simplifies coordination geometry but reduces specificity compared to substituted analogs .

Biological Activity

5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 216.28 g/mol. The compound features a cyclohexane ring substituted with two methyl groups and a propan-2-ylidene group at the 5 and 2 positions, respectively.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆O₂ |

| Molecular Weight | 216.28 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Synthesis

The synthesis of this compound typically involves the condensation of dimethylformamide-dimethylacetal with 5,5-dimethylcyclohexane-1,3-dione in a solvent such as dry xylene. The reaction conditions often include refluxing the mixture for several hours followed by recrystallization to obtain the desired compound in high yield .

Antioxidant Properties

Research indicates that cyclohexane-1,3-diones exhibit notable antioxidant activity. This property is crucial as antioxidants play a vital role in mitigating oxidative stress and preventing cellular damage. The mechanism involves scavenging free radicals and chelating metal ions that catalyze oxidative reactions .

Antidiabetic Effects

Cyclohexane derivatives have been explored for their potential as anti-diabetic agents. Studies suggest that these compounds can enhance insulin sensitivity and reduce blood glucose levels through various mechanisms, including the inhibition of glucose absorption in the intestines and modulation of glucose metabolism in liver cells .

Antimicrobial Activity

This compound has shown antimicrobial properties against various pathogens. Its effectiveness varies among different bacterial strains and fungi. For instance, it has demonstrated significant inhibitory effects against Staphylococcus aureus and Candida albicans .

Case Studies

A recent study evaluated the biological activity of several derivatives of cyclohexane-1,3-diones, including this compound. The results indicated that this compound exhibited an IC50 value of approximately 50 µM against Plasmodium falciparum in vitro, highlighting its potential as an antimalarial agent .

The biological activities of this compound can be attributed to its ability to form complexes with metal ions such as Fe²⁺ and Cu²⁺. These interactions can inhibit enzymes involved in critical metabolic pathways. Additionally, the structural features of the compound allow it to interact with various biological targets, leading to its diverse pharmacological effects .

Q & A

Q. What statistical methods address variability in biological assay results involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.